molecular formula C20H25NO2 B5598235 2-(2,4-dimethylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide

2-(2,4-dimethylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide

Cat. No.: B5598235
M. Wt: 311.4 g/mol
InChI Key: IOMXZKZXMIOGJH-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide typically involves the reaction of 2,4-dimethylphenol with 2-methyl-6-propan-2-ylaniline in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, various solvents and catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide would depend on its specific applications. In a biological context, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(2,4-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
  • 2-(2,4-dimethylphenoxy)-N-(2-methyl-6-ethylphenyl)acetamide

Uniqueness

The uniqueness of 2-(2,4-dimethylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methyl and propan-2-yl groups may enhance its lipophilicity and membrane permeability, potentially leading to unique pharmacokinetic properties.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-13(2)17-8-6-7-15(4)20(17)21-19(22)12-23-18-10-9-14(3)11-16(18)5/h6-11,13H,12H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMXZKZXMIOGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC=C2C(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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